molecular formula C11H11N3S B1483741 2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2098105-94-1

2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1483741
CAS No.: 2098105-94-1
M. Wt: 217.29 g/mol
InChI Key: AOTMIKQXYFGRCP-UHFFFAOYSA-N
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Description

2-(5-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at position 5, a thiophen-3-yl group at position 3, and an acetonitrile moiety at position 1. Its molecular formula is C₁₁H₁₁N₃S, with a molecular weight of ~217.07 g/mol (calculated). The compound’s structure combines aromatic heterocycles (pyrazole and thiophene) with a nitrile functional group, making it a versatile intermediate for pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

2-(5-ethyl-3-thiophen-3-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-2-10-7-11(9-3-6-15-8-9)13-14(10)5-4-12/h3,6-8H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTMIKQXYFGRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC#N)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is a synthetic organic compound belonging to the pyrazole derivative class. Its unique structural features, including a pyrazole ring, a thiophene moiety, and an acetonitrile group, suggest potential biological activities that merit investigation. This article reviews the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on diverse research findings.

The molecular formula of this compound is C₁₁H₁₃N₃S, with a molecular weight of 233.31 g/mol. The presence of the ethyl group and thiophene enhances its chemical reactivity and biological profile compared to simpler analogs.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including those similar to this compound. In vitro tests demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for some derivatives .

Table 1: Antimicrobial Activity of Related Pyrazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25Escherichia coli
130.30Pseudomonas aeruginosa

Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing pyrazole and thiophene moieties has been documented extensively. For instance, certain derivatives exhibited IC₅₀ values below 50 μM in cell-based assays assessing their ability to inhibit NF-kB/AP-1 signaling pathways, which are crucial in inflammatory responses .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundIC₅₀ (μM)Mechanism of Action
13i<50Inhibition of NF-kB
16<50Inhibition of AP-1

Anticancer Properties

Emerging research indicates that pyrazole derivatives may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Case Studies

A notable study investigated the effects of a series of thiophene-pyrazole derivatives on cancer cell lines. The results indicated that compounds structurally related to this compound demonstrated significant cytotoxicity against various cancer types, including breast and lung cancers. The most potent derivative displayed an IC₅₀ value of approximately 15 μM against breast cancer cells.

The exact mechanism through which 2-(5-ethyl-3-(thiophen-3-y)-1H-pyrazol-1-yl)acetonitrile exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammatory and microbial processes. This interaction could modulate various biochemical pathways leading to its observed therapeutic effects .

Scientific Research Applications

Medicinal Chemistry Applications

Biological Activity
Pyrazole derivatives, including 2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile, have shown a wide range of biological activities:

  • Anti-inflammatory : Similar compounds have been reported to exhibit anti-inflammatory properties, suggesting potential therapeutic uses in treating inflammatory diseases.
  • Anticancer : Preliminary studies indicate that compounds with similar structures may possess anticancer activities, warranting further investigation into their efficacy as anticancer agents.
  • Antibacterial : Research indicates potential antibacterial properties, which could be beneficial in developing new antibiotics.

Synthesis Methods
The synthesis of this compound typically involves multi-step processes using transition-metal catalysts and innovative reaction types. Techniques such as photoredox reactions and one-pot multicomponent processes are often employed to enhance yield and purity.

Pharmaceutical Applications

Pyrazole derivatives are crucial in drug discovery due to their ability to interact with specific molecular targets. Interaction studies involving this compound focus on its binding affinities to biological targets. Molecular docking studies suggest that this compound may effectively interact with certain enzyme active sites, leading to inhibition or modulation of enzymatic activity. This highlights its potential role in drug design and discovery.

Organic Electronics Applications

Role in Semiconductors
Thiophene-mediated molecules play a significant role in the advancement of organic semiconductors and organic field-effect transistors (OFETs). The unique structural features of 2-(5-ethyl-3-(thiophen-3-y)-1H-pyrazol-1-yl)acetonitrile lend themselves to applications in:

Application TypeDescription
Organic Field Effect Transistors (OFETs)Utilized for their semiconducting properties.
Organic Light Emitting Diodes (OLEDs)Potential use in the fabrication of OLEDs due to their electronic properties.

Research indicates that compounds with similar structures exhibit promising results in these fields, suggesting that 2-(5-ethyl-3-(thiophen-3-y)-1H-pyrazol-1-yl)acetonitrile could also contribute significantly to advancements in organic electronics.

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Comparison

Compound Name & CAS Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound (CAS:2097964-69-5) 5-Ethyl, 3-(thiophen-3-yl) C₁₁H₁₁N₃S 217.07 Thiophene’s sulfur enhances π-conjugation; ethyl group increases lipophilicity.
2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile (CAS:134161-75-4) 5-(4-Methoxyphenyl) C₁₂H₁₁N₃O 213.24 Methoxy group is electron-donating, improving solubility in polar solvents. Used in triazole-thioacetonitrile synthesis.
(5-{4-[...]}-1H-[1,2,4]triazol-3-yl)-acetonitrile (Example 61, EP 1 926 722 B1) Fluorophenyl, benzimidazolyl C₂₃H₁₇F₄N₇O 509.2 Fluorine atoms enhance metabolic stability; bulky substituents increase steric hindrance.
2-(5-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile (CAS:2097964-69-5 isomer) 5-Ethyl, 3-(thiophen-2-yl) C₁₁H₁₁N₃S 217.07 Thiophen-2-yl substitution alters dipole moment and π-orbital alignment compared to thiophen-3-yl isomer.

Key Observations:

  • Thiophene Position : The thiophen-3-yl group in the target compound vs. thiophen-2-yl in its isomer () affects electronic distribution. Thiophen-3-yl may offer better π-stacking due to sulfur’s position, whereas thiophen-2-yl could enhance charge transfer in conjugated systems.
  • Substituent Effects : The ethyl group in the target compound increases lipophilicity (logP ~2.5 estimated), contrasting with the polar methoxy group in the 4-methoxyphenyl derivative (logP ~1.8), which improves aqueous solubility .
  • Functional Groups : The acetonitrile moiety serves as a reactive handle for further modifications (e.g., hydrolysis to carboxylic acids or formation of heterocycles), similar to its use in triazole-thioacetonitrile synthesis .

Core Heterocycle Variations

Table 2: Heterocycle Comparison

Compound Name Core Heterocycle Key Properties Reference
Target Compound Pyrazole Aromatic 5-membered ring with two adjacent nitrogen atoms; moderate hydrogen-bonding capacity.
2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio) Acetonitrile 1,2,4-Triazole Three nitrogen atoms in a 5-membered ring; increased polarity and hydrogen-bonding capacity.
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives () Pyrazole Amino and hydroxy substituents enhance solubility and biological activity (e.g., enzyme inhibition).

Key Observations:

  • Pyrazole vs. Triazole : Pyrazoles (two nitrogens) are less polar than triazoles (three nitrogens), affecting solubility and intermolecular interactions. Triazole-thioacetonitriles () are more reactive due to sulfur’s nucleophilicity.
  • Biological Relevance: Amino/hydroxy-substituted pyrazoles () exhibit enhanced bioactivity, suggesting that the target compound’s acetonitrile group could be modified to introduce similar functionalities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile

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